molecular formula C9H21ClN2O2 B1445716 (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride CAS No. 1423040-71-4

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride

Cat. No. B1445716
CAS RN: 1423040-71-4
M. Wt: 224.73 g/mol
InChI Key: SGRNDLJIOXATFD-QRPNPIFTSA-N
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Description

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride, also known as 2-MEMPA-HCl, is a synthetic compound used in a variety of scientific research applications. It is a chiral amide derivative of 2-amino-4-methylpentanoic acid, and its hydrochloride salt form is an important starting material for the synthesis of many biologically active compounds.

Scientific Research Applications

Biosynthesis and Chemical Synthesis

  • Application in Biosynthesis Research : The behavior of 3-isobutyl-2-methoxypyrazine biosynthesis related to proposed precursors and intermediates, such as 2-amino-4-methylpentanamide (AMPA), has been studied. It is speculated that AMPA may be a key intermediate in biosynthesis processes, for instance, in the synthesis of flavor compounds like 3-isobutyl-2-methoxypyrazine in grape and wine (Lei et al., 2019).
  • Synthetic Applications : Studies on the synthesis of amino acids and their derivatives, which include compounds structurally similar to (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride, have been carried out. This has implications in understanding the preparation and resolution of such compounds, which are important in various chemical synthesis processes (Shimohigashi et al., 1976).

Pharmacological Research

  • Inhibition of Tumor Necrosis Factor-α : Research has shown that derivatives of 2-amino-4-methylpentanamide can act as potent and selective inhibitors of tumor necrosis factor (TNF)-α-converting enzyme (TACE). This suggests potential therapeutic applications in the treatment of inflammatory diseases (Qian et al., 2007).

Material Science and Physical Properties

  • Molar Refraction and Polarizability Studies : Studies on the physical properties, like molar refraction and polarizability of derivatives of 2-amino-4-methylpentanamide, have been conducted. This research is significant in understanding the interaction of these compounds with light and their potential applications in material sciences (Sawale et al., 2016).

Biochemical Research

  • Biochemical Decomposition Studies : The biochemical decomposition of compounds structurally related to 2-amino-4-methylpentanamide has been explored, which is relevant in understanding the environmental fate and microbial interactions of such compounds (Sharabi & Bordeleau, 1969).

properties

IUPAC Name

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-7(2)6-8(10)9(12)11-4-5-13-3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRNDLJIOXATFD-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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